molecular formula C38H54O3 B3286118 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- CAS No. 82002-20-8

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-

Cat. No. B3286118
CAS RN: 82002-20-8
M. Wt: 558.8 g/mol
InChI Key: DYABJLMZPKIOLY-UHFFFAOYSA-N
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Description

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, also known as Triton X-100, is a nonionic surfactant widely used in scientific research. It is a polyethylene glycol tert-octylphenyl ether that has a hydrophilic polyethylene glycol head and a hydrophobic octylphenyl tail. Triton X-100 is a versatile reagent that is used in various applications such as protein extraction, cell lysis, and membrane isolation.

Mechanism Of Action

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 acts as a detergent, disrupting the lipid bilayer of the cell membrane. The hydrophobic tail of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the release of cellular components.
Biochemical and Physiological Effects:
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the complement system, which is involved in the immune response. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has been shown to affect the activity of enzymes and alter the conformation of proteins.

Advantages And Limitations For Lab Experiments

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has several advantages for lab experiments. It is a nonionic surfactant, which means it does not ionize in solution and is less likely to interfere with the activity of enzymes and other biological molecules. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is relatively mild and can be used at low concentrations without causing significant damage to cells or tissues. However, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 can also have limitations. It can interfere with certain assays and can cause protein denaturation at high concentrations.

Future Directions

There are several future directions for the use of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 in scientific research. One area of interest is the development of new surfactants with improved properties, such as increased solubility and reduced toxicity. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 could be used in the development of new drug delivery systems, such as liposomes, to improve the efficacy of drug treatments. Finally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 could be used in the development of new diagnostic tools, such as biosensors, to detect the presence of specific molecules in biological samples.
Conclusion:
In conclusion, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is a versatile reagent that is widely used in scientific research. It has several advantages, such as being a nonionic surfactant and relatively mild, but also has limitations, such as interfering with certain assays. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has several potential future directions, including the development of new surfactants, drug delivery systems, and diagnostic tools. Its importance in scientific research cannot be overstated, and it will continue to be a valuable tool for researchers in the future.

Scientific Research Applications

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is widely used in scientific research as a nonionic surfactant. It is used in various applications such as protein extraction, cell lysis, and membrane isolation. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is also used in the purification of DNA and RNA, as it helps to break down the cell membrane and release the nucleic acids. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is used in the preparation of liposomes, which are used as drug delivery systems.

properties

IUPAC Name

1-hexadecoxy-3-trityloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYABJLMZPKIOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-

Synthesis routes and methods I

Procedure details

1-Hexadecyl-3-tritylglycerol was prepared as described in U.S. Pat. No. 6,838,452. In brief, D-acetone glycerol (4 grams), powdered potassium hydroxide (approximately 10 grams) and hexadecyl bromide (9.3 grams) in benzene (100 ml) were stirred and refluxed for 5 hours, while removing the water formed by azeotropic distillation (compare W. J. Baumann and H. K. Mangold, J. Org. Chem. 29: 3055, 1964 and F. Paltauf, Monatsh. 99:1277, 1968). The volume of the solvent was gradually reduced to about 20 ml, and the resulting mixture was cooled to room temperature and dissolved in ether (100 ml). The resulting solution was washed with water (2×50 ml), and the solvent was removed under reduced pressure. A 100 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid was added to the residue and the mixture was refluxed for 10 minutes. The product was extracted with ether (200 ml) and was washed consecutively with water (50 ml), 10% sodium hydroxide (20 ml) and again with water (volumes of 20 ml) until neutral. The solvent was removed under reduced pressure and the product (8.8 grams) was crystallized from hexane to give 7.4 grams of pure 1-hexadecyl-glycerol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

rac-1-O-Hexadecylglycerol (1.3 g, 4.17 mmol) and anhydrous pyridine (20 ml) were placed in a flame-dried 50 ml round-bottomed flask flushed with N2. Triphenylchloromethane (2.38 g, 8.54 mmol) was added to the solution and the reaction mixture was stirred for 48 hours. Ice cold H2O and ether were added. The ethe r layer was removed, washed with H2O, dried (MgSO4), and filtered. The solvent was removed under reduced pressure. Residual pyridine was removed as an azeotrope with toluene. The resulting white solid was dissolved in petroleum ether, and the solution refluxed for one hour to precipitate the triphenyl-Oethanol. The solution was filtered and the petroleum ether removed to yield the crude product 36, rac-1-O-hexadecyl-3-O-tritylglycerol (2.73 g, theoretical yield =2.29 g ). The product was not purified further, but used directly in the next synthesis.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-hexadecyl glycerol (105 g, .33mol) and 93 g (0.33 mol) tritylchloride were dissolved in 300 ml of pyridine. The mixture was heated at 100° C. for 16 hours. After cooling to room temperature 1500 ml of ethyl ether was added and the slurry washed 3 times with cold .5N H2SO4, 5% sodium bicarbonate and 2 times with water. The organic phase was dried over MgSO4, the ether removed on a rotary evaporator and the residue recrystallized from ethanol, yielding the intermediate 1-hexadecyl-3-trityl glycerol (129 g, 70%). The 2 position of this intermediate was alkylated with tetradecyl bromide in the same manner (powdered KOH in toluene) as described earlier for the dialkylation of benzyl glycerol in the preparation of 1,2-dihexadecyl glycerol. The resulting 1-hexadecyl-2-tetradecyl-3-trityl glycerol (128 g) was dissolved in 300 ml of petroleum ether. At room temperature 30 g of anhydrous hydrogen chloride was added. A precipitate formed within a short time. The slurry was stirred at room temperature for 4 hours and then filtered. The solids were recrystallized from acetone (10° C.) to give 45.6 g of product, m.p. 42°-3° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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